molecular formula C14H15NO3S B2452652 Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate CAS No. 312289-23-9

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2452652
CAS No.: 312289-23-9
M. Wt: 277.34
InChI Key: DFRZGBOFFNEAEO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. For this compound, the specific reactants would include 3-methoxybenzaldehyde, ethyl cyanoacetate, and elemental sulfur .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(2-methoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its biological activity and make it a valuable compound for drug development .

Biological Activity

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, an amino group, and an ester functional group. The molecular formula is C12H13NO2SC_{12}H_{13}NO_2S with a molecular weight of approximately 249.30 g/mol. The presence of the methoxy group enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth by interfering with essential bacterial enzymes or pathways.
  • Anticancer Properties : In vivo studies have shown that this compound can significantly reduce tumor mass in various cancer models. For instance, it demonstrated a tumor volume reduction of 26.6% compared to control treatments .
  • Anti-inflammatory Effects : It has been explored for potential anti-inflammatory properties, which are critical in treating various inflammatory diseases.
  • Antioxidant Activity : The compound may also exhibit antioxidant effects, contributing to its therapeutic potential against oxidative stress-related conditions.

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : It can inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.
  • Cell Signaling Modulation : The compound influences cellular signaling pathways associated with apoptosis and proliferation, enhancing its anticancer effects .
  • Reactive Oxygen Species Generation : Upon exposure to light, it can generate reactive oxygen species (ROS), leading to cell damage and apoptosis in targeted cells.

Case Studies

  • Antitumor Activity : A study involving SEC-bearing mice showed that treatment with this compound led to a significant decrease in solid tumor mass by 54% compared to the control group treated with 5-fluorouracil (5-FU) .
  • In Vitro Studies : In vitro evaluations against various cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound stands out due to its unique substitution patterns, which may confer enhanced biological properties compared to analogs:

Compound NameMolecular FormulaAnticancer Activity
This compoundC12H13N O2 SSignificant reduction in tumor volume
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylateC12H12F N O2 SModerate activity
Ethyl 2-amino-4-methylthiophene-3-carboxylateC11H13N O2 SLow activity

Properties

IUPAC Name

ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRZGBOFFNEAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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